molecular formula C18H14N2 B13143911 (9-Ethyl-9h-fluoren-9-yl)propanedinitrile CAS No. 6360-72-1

(9-Ethyl-9h-fluoren-9-yl)propanedinitrile

Cat. No.: B13143911
CAS No.: 6360-72-1
M. Wt: 258.3 g/mol
InChI Key: PPQISRAYGODEEY-UHFFFAOYSA-N
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Description

2-(9-Ethyl-9H-fluoren-9-yl)malononitrile is an organic compound that features a fluorenyl group attached to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile typically involves the reaction of 9-ethylfluorene with malononitrile under specific conditions. One common method is the Knoevenagel condensation, where 9-ethylfluorene is reacted with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(9-Ethyl-9H-fluoren-9-yl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated fluorenyl derivatives.

Scientific Research Applications

2-(9-Ethyl-9H-fluoren-9-yl)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile exerts its effects depends on its specific application. In organic electronics, the compound’s ability to participate in π-conjugation and electron transport is crucial. The fluorenyl group provides rigidity and planarity, enhancing the compound’s electronic properties. In biological applications, the compound may interact with specific molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    9-Ethylfluorene: Lacks the malononitrile group, making it less versatile in chemical reactions.

    Fluorenone: An oxidized form of fluorene, used in different applications.

    Fluorenylidene derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

2-(9-Ethyl-9H-fluoren-9-yl)malononitrile is unique due to the presence of both the fluorenyl and malononitrile groups. This combination imparts distinct electronic properties, making it valuable in organic electronics and materials science. The compound’s ability to undergo various chemical transformations also enhances its utility in synthetic chemistry .

Properties

CAS No.

6360-72-1

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

2-(9-ethylfluoren-9-yl)propanedinitrile

InChI

InChI=1S/C18H14N2/c1-2-18(13(11-19)12-20)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2H2,1H3

InChI Key

PPQISRAYGODEEY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C#N)C#N

Origin of Product

United States

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